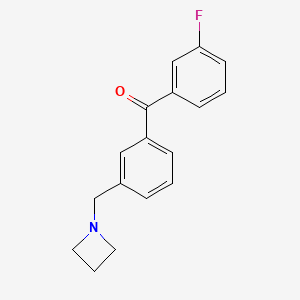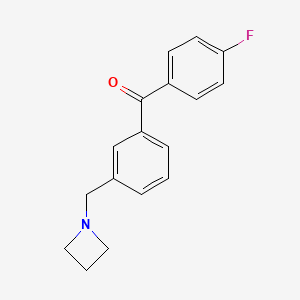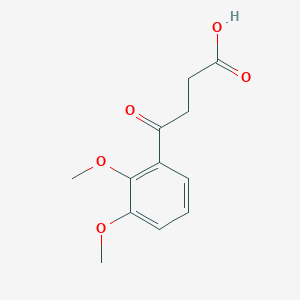
4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid” is a derivative of butyric acid, with a 2,3-dimethoxyphenyl group attached at the 4-position . Butyric acid is a short-chain fatty acid, and the 2,3-dimethoxyphenyl group is a common motif in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of “4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid” would consist of a four-carbon chain (butyric acid) with a carbonyl group (C=O) at the 4-position, and a 2,3-dimethoxyphenyl group also attached at the 4-position .Chemical Reactions Analysis
The reactivity of “4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid” would likely be influenced by the presence of the carbonyl group and the 2,3-dimethoxyphenyl group . The carbonyl group is a common site of reactivity in many organic reactions, while the 2,3-dimethoxyphenyl group may influence the compound’s physical and chemical properties.Physical And Chemical Properties Analysis
Based on its structure, “4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid” is likely to be a solid at room temperature . Its solubility would depend on the specific conditions, but it is likely to be soluble in organic solvents and less soluble in water due to the presence of the 2,3-dimethoxyphenyl group .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
- Fungicidal and Insecticidal Activities : Derivatives such as 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid have shown potential in fungicidal and insecticidal applications at specific concentrations (Liu, Li, & Li, 2004).
Antimicrobial Activities
- Antimicrobial Properties : Certain 2-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole derivatives demonstrated effective antimicrobial activities, comparable to commercial antibiotics (Mohana, 2013).
Chemical Synthesis and Characterization
- Solid-Phase Synthesis : 4-Formyl-3,5-dimethoxyphenol, a key intermediate, has been used in the preparation of linkers and resins for solid-phase synthesis of peptides and non-peptides (Jin, Graybill, Wang, Davis, & Moore, 2001).
Liquid Crystal Studies
- Liquid Crystal Research : Research involving 4-octyloxybenzoic acid and derivatives like 1-(4-butylazobenzene-4′-oxy)-6-(4-oxypyridine)pentane has contributed to understanding the phase behavior of supramolecular liquid crystal dimers (Martinez-Felipe & Imrie, 2015).
Antioxidant and Biological Activities
Antioxidant Properties : Phenol derivatives synthesized from compounds like 1,6-bis(dimethoxyphenyl)hexane-1,6-dione showed significant antioxidant activities, surpassing some standard compounds (Artunç, Menzek, Taslimi, Gulcin, Kazaz, & Şahin, 2020).
Biological Screening : Compounds such as 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid have been explored for interactions with DNA, cytotoxicity, antitumor, and antioxidant activities, showing potential as antitumor agents (Sirajuddin, Nooruddin, Ali, McKee, Khan, & Malook, 2015).
Crystallography and Molecular Structure
- Crystal Structure Analysis : Studies involving compounds like 1-phenyl-2,3-dimethyl-5-oxo-1,2-dihydro-1H-pyrazol-4-ammonium 2[(2-carboxyphenyl) disulfanyl]benzoate contribute to the understanding of molecular and crystal structures (Fazil, Ravindran, Devi, & Bijili, 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
4-(2,3-dimethoxyphenyl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-16-10-5-3-4-8(12(10)17-2)9(13)6-7-11(14)15/h3-5H,6-7H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWHEXSRYUEKHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645460 |
Source


|
| Record name | 4-(2,3-Dimethoxyphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid | |
CAS RN |
898792-27-3 |
Source


|
| Record name | 4-(2,3-Dimethoxyphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

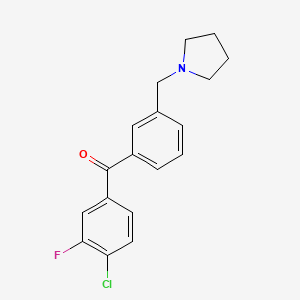
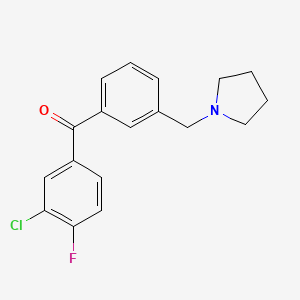
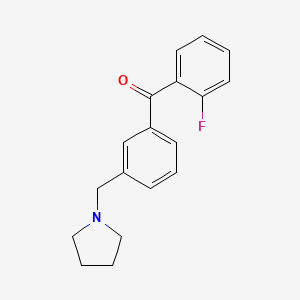
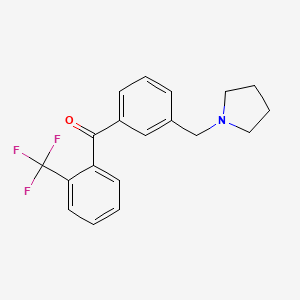
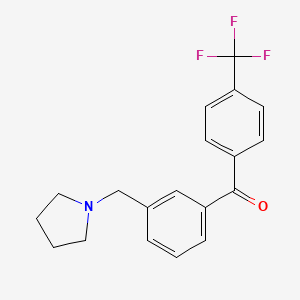
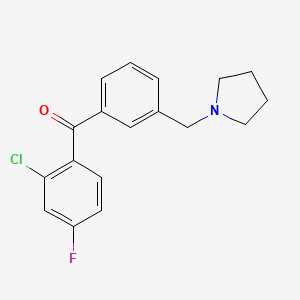
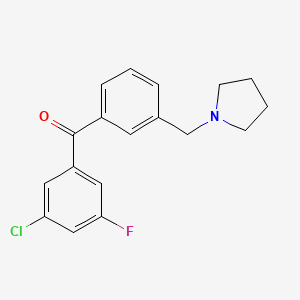
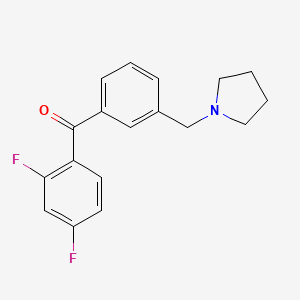
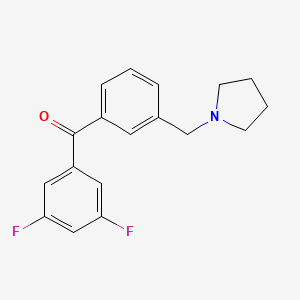
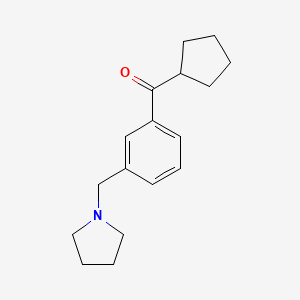
![Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate](/img/structure/B1325699.png)
![Ethyl 8-oxo-8-[3-(pyrrolidinomethyl)phenyl]octanoate](/img/structure/B1325703.png)
